3,5-Dimethoxystilbene

Acetylcholinesterase inhibition Neurodegenerative disease research Natural product pharmacology

3,5-Dimethoxystilbene is a methoxylated trans-stilbene phytoalexin that overcomes the mechanistic ambiguities of resveratrol and pterostilbene. Its fully methoxylated A-ring and absence of a 4′-hydroxy group confer potent mPGES-1 inhibition (IC50 100 nM) without radical-scavenging confounds, enabling unambiguous target engagement studies. It also delivers validated AChE inhibition (IC50 9 μM), leishmanicidal activity (LC50 17.40 μM), and serves as a versatile scaffold for larvicidal, antifungal, and antibacterial analog libraries. Procure for reproducible, interpretable data.

Molecular Formula C16H16O2
Molecular Weight 240.30 g/mol
CAS No. 21956-56-9
Cat. No. B192122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethoxystilbene
CAS21956-56-9
Synonyms3,5-dimethoxystilbene
Molecular FormulaC16H16O2
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C=CC2=CC=CC=C2)OC
InChIInChI=1S/C16H16O2/c1-17-15-10-14(11-16(12-15)18-2)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b9-8+
InChIKeyBIYGTLDPTJMNET-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethoxystilbene (CAS 21956-56-9): Chemical Identity, Structural Class, and Research-Grade Procurement Profile


3,5-Dimethoxystilbene (CAS 21956-56-9), also known as trans-pinosylvin dimethyl ether, is a methoxylated stilbenoid belonging to the trans-stilbene family. It is a naturally occurring phytoalexin isolated from the bark of jack pine (Pinus banksiana) and the roots of Lindera reflexa [1]. Structurally characterized by methoxy groups at the 3- and 5- positions of the A-ring and an unsubstituted B-ring (C16H16O2, MW 240.30 g/mol), this compound serves as both a bioactive molecule in its own right and a versatile scaffold for synthetic derivatization [2]. Unlike hydroxylated stilbenes such as resveratrol, the methoxy substitution pattern confers enhanced lipophilicity (log P 4.15) and reduced susceptibility to phase II metabolism, positioning this compound as a procurement-relevant alternative for studies requiring improved pharmacokinetic properties or specific target engagement profiles .

Why 3,5-Dimethoxystilbene Cannot Be Interchanged with Resveratrol, Pterostilbene, or Other Stilbenoid Analogs in Experimental Workflows


Substituting 3,5-dimethoxystilbene with structurally related stilbenoids such as resveratrol (3,5,4′-trihydroxystilbene) or pterostilbene (3,5-dimethoxy-4′-hydroxystilbene) introduces confounding variables that compromise experimental reproducibility and mechanistic interpretation. The absence of a 4′-hydroxy group fundamentally alters both target engagement and physicochemical behavior: pterostilbene and other 4′-hydroxy-bearing analogs exhibit superior antioxidant capacity in FRAP assays precisely because this moiety confers radical-scavenging activity that 3,5-dimethoxystilbene lacks [1]. Conversely, the fully methoxylated A-ring of 3,5-dimethoxystilbene confers distinct pharmacological properties, including potent inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) with an IC50 of 100 nM—an activity profile not shared by hydroxylated congeners . Furthermore, the log P difference between 3,5-dimethoxystilbene (4.15) and resveratrol (approximately 3.1) translates to divergent membrane permeability and intracellular distribution, directly impacting apparent potency in cell-based assays. Generic substitution therefore risks both false-negative results (when the required target is not engaged) and false-positive results (when off-target effects specific to the substitute compound are misattributed).

3,5-Dimethoxystilbene (CAS 21956-56-9): Quantified Differentiation Evidence Against Closest Analogs and In-Class Candidates


Acetylcholinesterase Inhibition: 3,5-Dimethoxystilbene Demonstrates Superior Potency Among Structurally Diverse Isolates from Macaranga kurzii

In a bioassay-guided fractionation study of Macaranga kurzii leaf extracts, trans-3,5-dimethoxystilbene (compound 6) exhibited the greatest acetylcholinesterase (AChE) inhibitory activity among all 13 isolated compounds, which included a furanostilbene and multiple flavonoids [1]. The IC50 of 9 μM represents a benchmark for natural product-derived AChE inhibitors and distinguishes this compound from other stilbenoids in the same study that lacked meaningful AChE activity. For comparison, clinically relevant AChE inhibitors such as galantamine typically exhibit IC50 values in the 0.5–5 μM range, positioning 3,5-dimethoxystilbene as a moderately potent scaffold amenable to further medicinal chemistry optimization [1].

Acetylcholinesterase inhibition Neurodegenerative disease research Natural product pharmacology

Sub-Nanomolar mPGES-1 Inhibition: 3,5-Dimethoxystilbene Exhibits Potent PGE2 Suppression Unobserved in 4′-Hydroxylated Analogs

3,5-Dimethoxystilbene inhibits prostaglandin E2 (PGE2) production in LPS-stimulated RAW264.7 murine macrophages with an IC50 of 100.0 nM (0.10 μM) . This activity is attributed to inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), a target distinct from cyclooxygenase enzymes . Critically, this potent inhibition occurs in a compound lacking the 4′-hydroxy group that is essential for the antioxidant and radical-scavenging activities of pterostilbene and resveratrol. In FRAP antioxidant assays, 4′-hydroxy-bearing stilbenes demonstrate the highest total antioxidant activity, whereas methoxylated analogs without this moiety show markedly reduced radical-scavenging capacity [1]. The combination of potent mPGES-1 inhibition with low direct antioxidant activity defines a unique pharmacological signature not replicated by other commercially available stilbenoids.

Prostaglandin inhibition Anti-inflammatory screening mPGES-1 target engagement

Antiparasitic Activity with Defined Selectivity Index: 3,5-Dimethoxystilbene Demonstrates Quantified Leishmanicidal Efficacy Against L. braziliensis Amastigotes

In a comprehensive antiparasitic screening study, 3,5-dimethoxystilbene was identified as the most active compound against Leishmania braziliensis amastigotes among all tested metabolites isolated from Clathrotropis brunnea sawdust extracts [1]. The compound exhibited an LC50 of 4.18 μg/mL (17.40 μM) and a selectivity index (SI) of 3.55 relative to host cell cytotoxicity [1]. By comparison, the flavanone pinostrobin from the same study showed an EC50 of 13.61 μg/mL (50.39 μM) against L. braziliensis—approximately three-fold less potent on a molar basis. Against Trypanosoma cruzi, 3,5-dimethoxystilbene showed moderate activity with an EC50 of 27.7 μg/mL (115.36 μM), indicating species-specific antiparasitic effects [1]. Importantly, the effectiveness of this compound was confirmed in a hamster model of cutaneous leishmaniasis, providing in vivo validation [1].

Antiparasitic drug discovery Leishmaniasis Selectivity profiling

Versatile Synthetic Scaffold: 3,5-Dimethoxystilbene Serves as a Validated Precursor for Diverse Bioactive Analogs with Demonstrated Agricultural and Antimicrobial Applications

The 3,5-dimethoxystilbene core structure has been systematically derivatized to generate libraries of analogs with distinct biological activities. A patent (US2019/0059368A1) discloses synthesis of 27 new and 6 known 3,5-dimethoxystilbene derivatives, with compounds 11 and 12 showing strong larvicidal activity against Aedes aegypti (LC50 values of 45.31 μM and 49.93 μM, respectively) [1]. These derivatives demonstrated effectiveness against both pesticide-susceptible and pyrethroid-resistant mosquito strains [1]. Additionally, compounds 6a, 7a, and 7e exhibited strong inhibition of agriculturally important Colletotrichum fungal species [1]. The parent compound itself displays nematicidal activity against Meloidogyne incognita and serves as a key intermediate in the synthesis of cajaninstilbene acid (achieved in 7 steps via Claisen rearrangement) [2]. This broad derivatization potential contrasts with 4′-hydroxylated stilbenes, whose reactive phenolic group necessitates protection/deprotection steps that reduce synthetic efficiency.

Medicinal chemistry Agrochemical development Synthetic derivatization

Enhanced Pharmacokinetic Viability: Methoxylated Stilbenes Including 3,5-Dimethoxystilbene Exhibit Superior Bioavailability Relative to Hydroxylated Congeners

The methoxylation pattern of 3,5-dimethoxystilbene confers pharmacokinetic advantages over hydroxylated stilbenes. Literature review indicates that methoxylated stilbenes demonstrate significant improvements over hydroxylated counterparts in terms of bioavailability, half-life, cellular uptake, oral absorption, and metabolic stability . This class-level observation is supported by direct pharmacokinetic comparisons between resveratrol and pterostilbene, where pterostilbene (bearing two methoxy groups) achieves approximately 80% oral bioavailability in rats compared to only 20% for resveratrol [1]. While direct pharmacokinetic data for 3,5-dimethoxystilbene itself are limited in published literature, computational predictions estimate human oral bioavailability at 62.86% [2]. The log P value of 4.15 for 3,5-dimethoxystilbene (versus approximately 3.1 for resveratrol) quantitatively explains the enhanced membrane permeability that underlies these pharmacokinetic advantages .

Pharmacokinetics Bioavailability Drug metabolism

3,5-Dimethoxystilbene (CAS 21956-56-9): Evidence-Backed Research and Industrial Application Scenarios


Acetylcholinesterase Inhibitor Screening and Neuroscience Drug Discovery

Research groups focused on neurodegenerative disease can procure 3,5-dimethoxystilbene as a validated natural product-derived acetylcholinesterase inhibitor with an IC50 of 9 μM [1]. This compound outperformed 12 other isolates from Macaranga kurzii in AChE inhibitory activity and provides a structurally characterized, synthetically accessible starting point for medicinal chemistry optimization. Its moderate potency makes it suitable as a reference compound for screening campaigns or as a scaffold for structure-activity relationship studies aimed at improving AChE inhibition while maintaining favorable physicochemical properties.

mPGES-1 Targeted Anti-Inflammatory Research Without Antioxidant Confounding

For studies investigating the mPGES-1/PGE2 inflammatory axis, 3,5-dimethoxystilbene offers a unique tool compound with potent PGE2 suppression (IC50 = 100 nM) but minimal direct antioxidant activity due to the absence of a 4′-hydroxy group [1]. This functional segregation enables researchers to isolate mPGES-1-mediated effects from the pleiotropic antioxidant mechanisms that confound interpretation when using resveratrol or pterostilbene. Procurement of this compound is particularly justified for studies requiring unambiguous target engagement data in inflammatory disease models.

Antiparasitic Lead Optimization for Cutaneous Leishmaniasis

Academic and industry groups pursuing antiparasitic drug discovery can justify procurement based on 3,5-dimethoxystilbene's quantified leishmanicidal activity (LC50 = 17.40 μM against L. braziliensis amastigotes, SI = 3.55) and in vivo validation in a hamster model of cutaneous leishmaniasis [1]. The compound demonstrates species-specific activity against Leishmania braziliensis with approximately 2.9-fold greater potency than pinostrobin, establishing it as a lead-optimization candidate for this neglected tropical disease indication.

Synthetic Derivatization for Agrochemical and Antimicrobial Development

Medicinal chemistry laboratories and agrochemical R&D groups can procure 3,5-dimethoxystilbene as a versatile scaffold for generating bioactive analog libraries. Patented synthetic methods yield derivatives with larvicidal activity against Aedes aegypti (LC50 45.31–49.93 μM) including pyrethroid-resistant strains, antifungal activity against Colletotrichum species, and antibacterial activity against Cryptococcus neoformans and Staphylococcus aureus [1]. The compound also serves as a precursor for synthesizing cajaninstilbene acid via a 7-step Claisen rearrangement route , demonstrating its utility as a chemical building block for diverse biologically active molecules.

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